- Synthesis and application of [13C3]-Org OD 14 and [13C3]-Org 30659 to study polymorphism during drug processing by solid state 13C-NMRSynthesis and Applications of Isotopically Labelled Compounds, 2001, 185, 185-188,
Cas no 96487-85-3 (Norethindrone 3-Ethyl Ether)
Norethindrone 3-Ethyl Ether structure
Norethindrone 3-Ethyl Ether Properties
Names and Identifiers
-
- Norethindrone-3-ethyldienolether
- Norethindrone 3-Ethyl Ether
- Norethindrone 3-Ethy
- 3-ETHOXY-19-NORPREGNA-3,5-DIEN-20-YN-17BETA-OL
- NORETHINDRONE-3-ETHYLENOLETHER
- (17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol (ACI)
- 19-Nor-17α-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy- (6CI, 7CI)
- 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17alpha)-
- 19-Nor-17alpha-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy-
- DTXSID901021161
- Norethindrone-3-ethyldienol ether
- NORETHISTERONE IMPURITY F [EP IMPURITY]
- UNII-UWL75G8KB6
- 96487-85-3
- (17?)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol; Norethindrone EP Impurity F
- Norethisterone impurity F [EP]
- (17alpha)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
- 19-NORPREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-, (17.ALPHA.)-
- 19-aNorpregna-a3,a5-adien-a20-ayn-a17-aol, 3-aethoxy-a, (17I+/-)a- (9CI)
- (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
- 19-NOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-
- UWL75G8KB6
- +Expand
-
- QWUNBJUTBPRZJT-ZCPXKWAGSA-N
- 1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
- C[C@@]12[C@](O)(C#C)CC[C@H]1[C@@H]1CC=C3C=C(CC[C@@H]3[C@H]1CC2)OCC
Computed Properties
- 326.22500
- 1
- 2
- 3
- 326.224580195g/mol
- 24
- 636
- 0
- 6
- 0
- 0
- 0
- 1
- 3.8
- 29.5Ų
Experimental Properties
- 4.45370
- 29.46000
- 473.4±45.0 °C at 760 mmHg
- 150-156°C
- 0.0±2.7 mmHg at 25°C
- 206.8±23.0 °C
- Chloroform, DMSO
- 1.1±0.1 g/cm3
Norethindrone 3-Ethyl Ether Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium isobutoxide Solvents: Tetrahydrofuran ; 20 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
Reference
- Method for preparing Norethindrone acetate from 19-nor-4-androstenedione, China, , ,
Synthetic Circuit 3
Reaction Conditions
Reference
- Synthesis of disteroidyl ethers and studies of their estrogen activity and antiradiation effectYiyao Gongye, 1984, (11), 20-3,
Norethindrone 3-Ethyl Ether Raw materials
Norethindrone 3-Ethyl Ether Preparation Products
Norethindrone 3-Ethyl Ether Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96487-85-3)
TANG SI LEI
15026964105
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Norethindrone 3-Ethyl Ether Related Literature
-
Xiao Xiao,Lisong Yan,Zemin Mei,Dongsheng Zhu,Lin Xu RSC Adv., 2014,4, 3096-3101
-
Shyh-Chyang Luo,Jiang Jiang,Sean S. Liour,Shujun Gao,Jackie Y. Ying,Hsiao-hua Yu Chem. Commun., 2009, 2664-2666
-
Jonathan P. Corden,William Errington,Peter Moore,Martin G. Partridge,Malcolm G. H. Wallbridge Dalton Trans., 2004, 1846-1851
-
Kristof Seubert,Célia Fonseca Guerra,F. Matthias Bickelhaupt,Jens Müller Chem. Commun., 2011,47, 11041-11043
-
6. Back cover
-
Kazuyuki Takehira,Yoshiki Sugawara,Susumu Kowase,Seiji Tobita Photochem. Photobiol. Sci., 2005,4, 287-293
-
Kourosh Tabar Heydar,Elahe Naghdi,Ali Sharifi,Mojtaba Mirzaei,Seyyed Hamid Ahmadi Anal. Methods, 2015,7, 5074-5080
-
Junhui Wang,Huangsheng Yang,Long Jiang,Shuqin Liu,Zhengping Hao,Jie Cheng,Gangfeng Ouyang Catal. Sci. Technol., 2018,8, 5024-5033
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